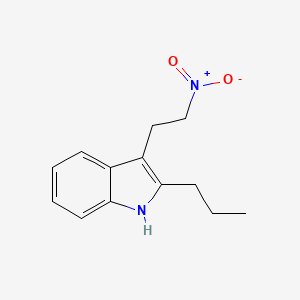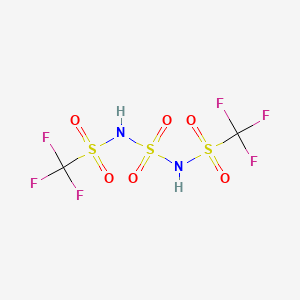
N,N'-Sulfonylbis(1,1,1-trifluoromethanesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide): is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of two trifluoromethanesulfonamide groups connected by a sulfonyl linkage. It is widely used in organic synthesis and has significant applications in the field of materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) typically involves the reaction of trifluoromethanesulfonamide with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and advanced purification techniques are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonamide groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can undergo condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted sulfonamides, while oxidation and reduction can lead to different sulfonyl derivatives.
Scientific Research Applications
Chemistry: N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology and Medicine: In biological research, the compound is used to study enzyme inhibition and protein interactions
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) involves its ability to interact with various molecular targets. The trifluoromethanesulfonamide groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl linkage provides stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound has similar trifluoromethanesulfonamide groups but differs in the presence of a phenyl group instead of a sulfonyl linkage.
Trifluoromethanesulfonamide: A simpler compound with only one trifluoromethanesulfonamide group.
Uniqueness: N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) is unique due to its dual trifluoromethanesulfonamide groups connected by a sulfonyl linkage. This structure provides enhanced reactivity and stability, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
174191-62-9 |
|---|---|
Molecular Formula |
C2H2F6N2O6S3 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonylsulfamoyl)methanesulfonamide |
InChI |
InChI=1S/C2H2F6N2O6S3/c3-1(4,5)17(11,12)9-19(15,16)10-18(13,14)2(6,7)8/h9-10H |
InChI Key |
NPOIBOJALCSIQX-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)NS(=O)(=O)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



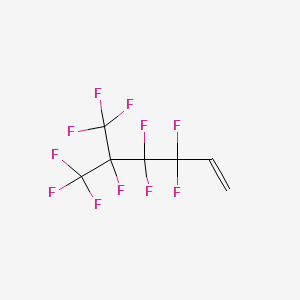
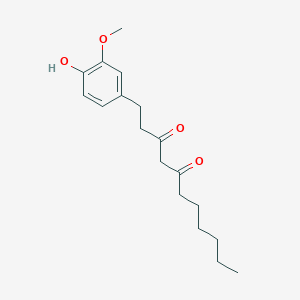
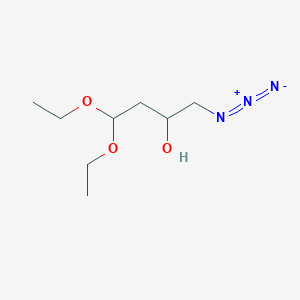
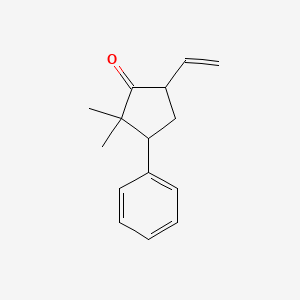
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)

![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
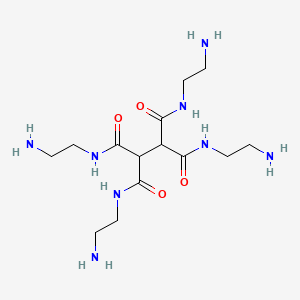
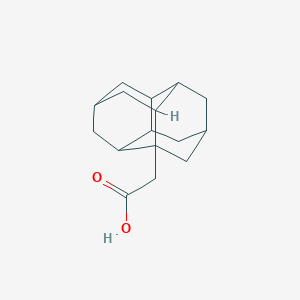
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
